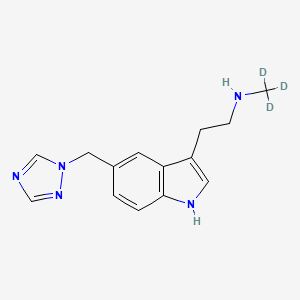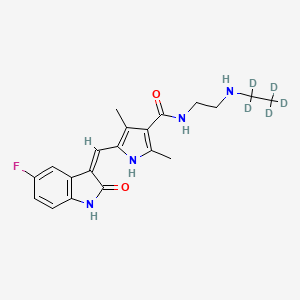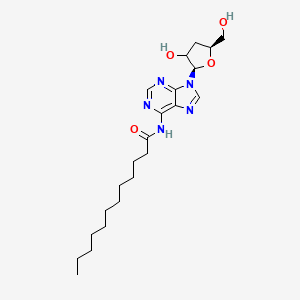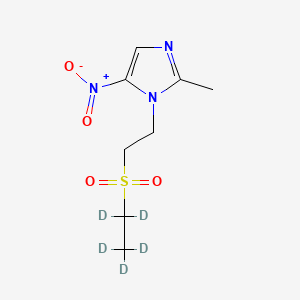
クレンシクロヘキセロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クレンシクロヘキセロールは、βアドレナリン受容体アゴニストのクラスに属する化学化合物です。クレンブテロールのアナログであり、筋萎縮性疾患における潜在的な治療用途について研究されています。 βアドレナリン受容体アゴニストは、タンパク質合成と分解を調節することが知られており、さまざまな医学的および研究上の文脈で貴重な存在となっています .
科学的研究の応用
Clencyclohexerol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β-adrenoceptor agonists.
Biology: Studied for its effects on muscle protein synthesis and degradation.
Medicine: Potential therapeutic applications in treating muscle wasting disorders.
生化学分析
Biochemical Properties
Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, Clencyclohexerol activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .
Cellular Effects
Clencyclohexerol exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, Clencyclohexerol has been shown to influence the expression of genes involved in muscle growth and differentiation .
Molecular Mechanism
At the molecular level, Clencyclohexerol exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . Clencyclohexerol also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clencyclohexerol can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that Clencyclohexerol can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Clencyclohexerol vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, Clencyclohexerol can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .
Metabolic Pathways
Clencyclohexerol is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, Clencyclohexerol affects metabolite levels by altering the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, Clencyclohexerol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . Clencyclohexerol’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .
Subcellular Localization
Clencyclohexerol’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct Clencyclohexerol to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .
準備方法
合成経路と反応条件
クレンシクロヘキセロールの合成には、中間体の調製から始まるいくつかの段階が含まれます。一般的な合成経路の1つには、4-アミノ-3,5-ジクロロベンジルアルコールとシクロヘキシルアミンを特定の条件下で反応させて、目的の生成物を生成することが含まれます。 この反応には、通常、ジメチルホルムアミド(DMF)などの溶媒と、プロセスを促進するための触媒が必要です .
工業生産方法
クレンシクロヘキセロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 連続フローリアクターや自動システムなどの高度な技術の使用は、生産の効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
クレンシクロヘキセロールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 水素化アルミニウムリチウムなどの試薬を使用して還元反応を行うことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
生成される主要な生成物
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 置換された芳香族化合物の生成.
科学研究における用途
クレンシクロヘキセロールは、次のようないくつかの科学研究用途があります。
化学: βアドレナリン受容体アゴニストの検出と定量化のための分析化学における基準物質として使用されます。
生物学: 筋タンパク質合成と分解に対する影響について研究されています。
医学: 筋萎縮性疾患の治療における潜在的な治療用途。
作用機序
クレンシクロヘキセロールは、Gタンパク質共役受容体ファミリーの一部であるβアドレナリン受容体に結合することでその効果を発揮します。結合すると、アデニル酸シクラーゼ経路を活性化し、サイクリックAMP(cAMP)レベルの上昇につながります。 この活性化は、タンパク質合成と分解の調節をもたらし、筋肉の成長を促進し、筋萎縮を抑制します .
類似化合物との比較
類似化合物
- クレンブテロール
- マブテロール
- ブロムブテロール
- マペンテロール
- クレンペンテロール
- クレンプロペロール
独自性
クレンシクロヘキセロールは、他のβアドレナリン受容体アゴニストとは異なる薬理学的特性を提供する、その特定の化学構造により、ユニークです。 その潜在的な治療用途と規制上の考慮事項により、さまざまな科学分野における注目すべき化合物となっています .
特性
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016396 |
Source


|
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157877-79-7 |
Source


|
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?
A1: Two primary methods are employed for Clencyclohexerol detection:
Q2: What are the challenges associated with detecting Clencyclohexerol residues in livestock manure, and how do researchers address these challenges?
A: Detecting trace amounts of Clencyclohexerol in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining Clencyclohexerol and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)





